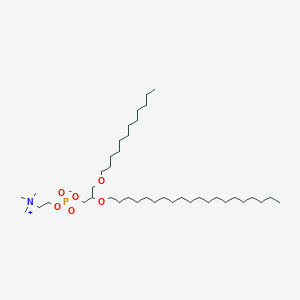
3,8-Diamino-6-phenylphenanthridine
Overview
Description
3,8-Diamino-6-phenylphenanthridine is an organic compound with the molecular formula C19H15N3 It is known for its unique structure, which includes a phenanthridine core substituted with amino groups at positions 3 and 8, and a phenyl group at position 6
Mechanism of Action
Target of Action
The primary target of 3,8-Diamino-6-phenylphenanthridine is DNA . This compound binds to DNA through a non-specific interaction along the DNA exterior .
Mode of Action
This compound interacts with its target, DNA, by means of a non-specific binding along the DNA exterior . This interaction can lead to changes in the DNA structure, potentially affecting its function.
Pharmacokinetics
Its solubility in chloroform, dichloromethane, and methanol suggests that it may have good bioavailability.
Result of Action
This compound has been investigated for its anti-tumor and anti-viral properties . Its binding to DNA could potentially interfere with the normal functioning of cells, leading to anti-tumor and anti-viral effects.
Action Environment
It is recommended to store this compound in a dark place, sealed, and at room temperature to maintain its stability.
Biochemical Analysis
Biochemical Properties
3,8-Diamino-6-phenylphenanthridine can bind to DNA by means of a non-specific binding along the DNA exterior . This interaction with DNA could potentially influence the activity of various enzymes and proteins that interact with DNA.
Cellular Effects
Given its ability to bind to DNA, it may influence cell function by altering gene expression and impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interaction with DNA. It can bind to DNA non-specifically, potentially influencing the activity of DNA-interacting enzymes and altering gene expression .
Temporal Effects in Laboratory Settings
It is soluble in chloroform, dichloromethane, and methanol , suggesting that it could be stable in these solvents over time.
Transport and Distribution
Given its ability to bind to DNA, it may be localized to the nucleus of cells .
Subcellular Localization
This compound, due to its ability to bind to DNA, is likely to be localized in the nucleus of cells . This localization could potentially influence its activity and function, particularly in relation to DNA-interacting enzymes and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diamino-6-phenylphenanthridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-nitrobenzaldehyde and aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure consistent production. Solvents like chloroform, dichloromethane, and methanol are commonly used due to their ability to dissolve the intermediates and final product effectively .
Chemical Reactions Analysis
Types of Reactions
3,8-Diamino-6-phenylphenanthridine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted phenanthridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Used in the synthesis of rigid polyamides and other polymers.
Biology: Investigated for its ability to bind to DNA, making it useful in molecular biology studies.
Medicine: Explored for its anti-tumor and anti-viral properties, showing promise in cancer and viral infection treatments.
Industry: Utilized in the production of advanced materials due to its stability and unique chemical properties
Comparison with Similar Compounds
Similar Compounds
- 6-Phenyl-3,8-phenanthridinediamine
- 2,6-Diaminoanthraquinone
- 4,7-Dichloroquinoline
Uniqueness
Compared to similar compounds, 3,8-Diamino-6-phenylphenanthridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to bind to DNA and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
6-phenylphenanthridine-3,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3/c20-13-6-8-15-16-9-7-14(21)11-18(16)22-19(17(15)10-13)12-4-2-1-3-5-12/h1-11H,20-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNAVTYCORRLMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00966339 | |
| Record name | 6-Phenylphenanthridine-3,8-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00966339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52009-64-0 | |
| Record name | 3,8-Diamino-6-phenylphenanthridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52009-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,8-Diamino-6-phenylphenanthridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052009640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Phenylphenanthridine-3,8-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00966339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,8-diamino-6-phenylphenanthridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















